Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain applications.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reagents and conditions.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that connect them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reagents and conditions that cause the compound to react, the products of these reactions, and the mechanisms by which they occur.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions.Scientific Research Applications
Crystal and Molecular Structure Studies
Research on related compounds, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, highlights the importance of understanding crystal and molecular structures for developing pharmaceuticals and materials with desired properties. These studies are crucial for the synthesis of complex molecules, offering insights into the stability and reactivity of potential intermediates in synthetic routes (Kaur et al., 2012).
Synthesis of Key Intermediates
The synthesis of 4-methoxy-6-valeryl-5,6-dihydro-2-pyrone from ethyl 2-acetoxy-3-oxoheptanoate shows the potential of Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate and related compounds in forming key intermediates for pharmaceuticals, such as pestalotin (Takeda et al., 1977). This demonstrates the compound's relevance in synthesizing biologically active molecules.
Bakers' Yeast Reduction
The study on the reduction of alkyl 6-chloro-3-oxohexanoates using bakers' yeast, which leads to the synthesis of (R)-(+)-α-lipoic acid, underscores the potential of using Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate in stereoselective syntheses. This approach is promising for obtaining enantiomerically pure substances, important in drug synthesis and development (Gopalan & Jacobs, 1990).
Stereoselective Hydrogenation
Research into the stereoselective hydrogenation of the statin precursor ethyl (5S)-5,6-isopropylidenedioxy-3-oxohexanoate illustrates the importance of stereochemistry in the synthesis of pharmaceutical compounds. This process highlights the potential applications of related esters in producing statins, a class of drugs used to lower cholesterol levels (Tararov et al., 2006).
Novel Synthesis Approaches
The novel synthesis of cyclopent-1-enecarboxylates using an intramolecular Horner-Wadsworth-Emmons reaction presents a method that could potentially be applied to Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate for generating cyclopentane derivatives. This method indicates the versatility of similar esters in synthesizing cyclic compounds with potential applications in medicinal chemistry (Krawczyk & Albrecht, 2008).
Safety And Hazards
This involves identifying any risks associated with handling or using the compound, such as toxicity, flammability, or reactivity with other substances.
Future Directions
This could involve potential applications of the compound, areas of research that could further our understanding of the compound, or ways in which the synthesis of the compound could be improved.
properties
IUPAC Name |
ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-3-19-15-11-7-5-9-13(15)14(17)10-6-8-12-16(18)20-4-2/h5,7,9,11H,3-4,6,8,10,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQGZAIXPYDLPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)CCCCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645777 |
Source
|
Record name | Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate | |
CAS RN |
898757-42-1 |
Source
|
Record name | Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.